
TIQ-15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
TIQ-15は、ケモカイン受容体CXCR4に対する強力な拮抗作用で知られる合成有機化合物です。 CXCR4 Ca2+フラックスに対して6 nMのIC50値を示し、酵素CYP450 2D6をIC50値0.32 μMで阻害します 。 この化合物は主に科学研究で使用されており、医薬品化学や薬理学など、さまざまな分野で可能性を示しています .
準備方法
TIQ-15の合成には、テトラヒドロイソキノリン(THIQ)をコア構造として用います。合成経路は通常、以下の手順を含みます。
THIQコアの形成: THIQコアは、フェニルエチルアミンとアルデヒドまたはα-ケト酸との縮合を含むピクテ・シュペンガー反応により合成されます.
官能基化: 次に、THIQコアは、CXCR4に対するその活性と選択性を高めるために、さまざまな置換基で官能基化されます。
最終アセンブリ: 最後のステップは、官能基化されたTHIQコアとブタン-1,4-ジアミン部分のカップリングを行い、this compoundを形成することです.
化学反応の分析
TIQ-15は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: this compoundは酸化されて、さまざまな酸化誘導体を形成できます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて、this compoundの還元形を生成することができます.
科学研究への応用
This compoundは、科学研究において幅広い用途があります。
科学的研究の応用
HIV Treatment
Mechanism of Action
TIQ-15 acts as an antagonist to the CXCR4 receptor, which is critical for HIV entry into host cells. It has demonstrated potent inhibition against CXCR4-tropic and dual-tropic HIV viruses with an IC50 value of approximately 6 nM for CXCR4 calcium flux . The compound blocks SDF-1α binding, signal transduction pathways, and inhibits T cell chemotaxis induced by SDF-1α, thereby preventing viral entry and spread .
Synergistic Effects
In studies involving co-dosing with maraviroc (a CCR5 inhibitor), this compound exhibited synergistic activity, suggesting its potential use in combination therapies for patients infected with mixed tropic viruses . This dual-action approach could enhance therapeutic efficacy against diverse HIV strains.
Cancer Treatment
Role in Breast Cancer
Research has indicated that this compound may play a role in overcoming trastuzumab resistance in breast cancer patients. In vitro studies have shown that this compound can inhibit the proliferation of MDA-MB-231 breast tumor cells, highlighting its potential as an anticancer agent . The compound's ability to modulate CXCR4 signaling pathways may contribute to its effectiveness in cancer therapy.
Potential for Combination Therapy
this compound's favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties make it a promising candidate for further development in combination therapies targeting cancer cells that express CXCR4 .
Pharmacological Profile
ADME Characteristics
Preliminary tests indicate that this compound has minimal inhibitory effects on CYP450 enzymes, distinguishing it from other CXCR4 antagonists like AMD11070. This characteristic is crucial for reducing drug-drug interactions and enhancing safety profiles in clinical settings .
Specificity and Selectivity
this compound selectively inhibits CXCR4 without affecting CCR5 receptors even at high concentrations, reinforcing its specificity as a targeted therapy for conditions involving CXCR4 signaling .
Case Studies and Research Findings
作用機序
TIQ-15は、CXCR4受容体に結合することでその効果を発揮し、CXCR4とそのリガンドであるストローマ細胞由来因子1(SDF-1)との相互作用を阻害します。 この阻害は、CXCR4によって活性化される下流のシグナル伝達経路を阻止し、細胞遊走と増殖の抑制につながります 。 さらに、this compoundは、さまざまな薬物の代謝に関与する酵素CYP450 2D6を阻害します .
類似化合物の比較
This compoundは、CXCR4拮抗薬として知られる化合物のクラスに属しています。類似の化合物には、以下のようなものがあります。
IT1t: This compoundとは異なる結合様式を持つ別のCXCR4拮抗薬.
AMD3100: HIVやがんの治療に使用される、よく知られたCXCR4拮抗薬.
This compoundは、CXCR4に対する高い効力と選択性、およびCYP450 2D6を阻害する能力により、ユニークです .
類似化合物との比較
TIQ-15 is part of a class of compounds known as CXCR4 antagonists. Similar compounds include:
IT1t: Another CXCR4 antagonist with a different binding mode compared to this compound.
AMD3100: A well-known CXCR4 antagonist used in the treatment of HIV and cancer.
46c: An analogue of this compound with improved drug-like properties.
This compound is unique due to its high potency and selectivity towards CXCR4, as well as its ability to inhibit CYP450 2D6 .
生物活性
TIQ-15 is a novel compound classified as a CXCR4 antagonist, belonging to the tetrahydroisoquinoline (TIQ) subclass. Its development is significant in the context of HIV treatment, particularly for infections involving CXCR4-tropic and dual-tropic strains of the virus. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
This compound exerts its biological effects primarily through antagonism of the CXCR4 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in HIV entry into host cells. The compound has demonstrated the ability to inhibit several key processes:
- SDF-1 Binding : this compound blocks the binding of stromal cell-derived factor 1 (SDF-1) to CXCR4, which is essential for HIV entry and T cell chemotaxis .
- Signal Transduction : It inhibits SDF-1-induced signal transduction pathways, specifically those involving cofilin activation and cAMP production. This compound has an IC50 value of 41 nM for blocking SDF-1α-induced cAMP reduction, significantly more potent than AMD3100 (347 nM) .
- Chemotaxis Inhibition : this compound inhibits SDF-1α/CXCR4-mediated chemotaxis in CD4 T cells with an IC50 of 176 nM .
Pharmacological Profile
The pharmacological properties of this compound have been characterized through various assays:
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound as a therapeutic agent:
- Inhibition of HIV Entry : In vitro studies demonstrated that this compound effectively blocks HIV entry into primary CD4 T cells, showcasing its specificity for CXCR4-tropic strains while not affecting CCR5-tropic strains significantly .
- Cofilin Activation : Research indicated that this compound inhibits cofilin dephosphorylation in response to SDF-1α, supporting its role in disrupting CXCR4-mediated signaling pathways .
- Clinical Isolate Testing : When tested against a panel of clinical isolates, this compound exhibited potent inhibition against CXCR4-tropic and dual-tropic viruses, reinforcing its potential application in treating diverse HIV strains .
特性
分子式 |
C23H32N4 |
---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine |
InChI |
InChI=1S/C23H32N4/c24-12-3-4-14-27(22-11-5-9-18-10-6-13-25-23(18)22)17-21-15-19-7-1-2-8-20(19)16-26-21/h1-2,6-8,10,13,21-22,26H,3-5,9,11-12,14-17,24H2/t21-,22+/m1/s1 |
InChIキー |
MYCKNKHATQGHEV-YADHBBJMSA-N |
SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3 |
異性体SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)C[C@H]3CC4=CC=CC=C4CN3 |
正規SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
TIQ-15; TIQ 15; TIQ15; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。